REACTION_CXSMILES
|
Cl.[CH3:2][N:3]([CH2:7][CH2:8]Cl)[CH2:4][CH2:5]Cl.[N+:10]([C:13]1[CH:14]=[C:15]([CH:17]=[CH:18][CH:19]=1)[NH2:16])([O-:12])=[O:11].C(=O)([O-])[O-].[Na+].[Na+]>C(O)CCC>[CH3:2][N:3]1[CH2:7][CH2:8][N:16]([C:15]2[CH:14]=[C:13]([N+:10]([O-:12])=[O:11])[CH:19]=[CH:18][CH:17]=2)[CH2:5][CH2:4]1 |f:0.1,3.4.5|
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Name
|
|
Quantity
|
9.8 g
|
Type
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reactant
|
Smiles
|
Cl.CN(CCCl)CCCl
|
Name
|
|
Quantity
|
7 g
|
Type
|
reactant
|
Smiles
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[N+](=O)([O-])C=1C=C(N)C=CC1
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Name
|
|
Quantity
|
100 mL
|
Type
|
solvent
|
Smiles
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C(CCC)O
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Name
|
|
Quantity
|
2.8 g
|
Type
|
reactant
|
Smiles
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C([O-])([O-])=O.[Na+].[Na+]
|
Control Type
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AMBIENT
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Conditions are dynamic
|
1
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Details
|
See reaction.notes.procedure_details.
|
Type
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TEMPERATURE
|
Details
|
was heated
|
Type
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TEMPERATURE
|
Details
|
at reflux for 60 h
|
Duration
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60 h
|
Type
|
TEMPERATURE
|
Details
|
the mixture heated
|
Type
|
TEMPERATURE
|
Details
|
at reflux for a further 18 h
|
Duration
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18 h
|
Type
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TEMPERATURE
|
Details
|
cooled to 0° C.
|
Type
|
FILTRATION
|
Details
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filtered
|
Type
|
CUSTOM
|
Details
|
The solid was collected
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Type
|
WASH
|
Details
|
washed with anhydrous ether
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Type
|
CUSTOM
|
Details
|
then partitioned between dichloromethane (200 ml) and sodium hydroxide solution (1M, 150 ml)
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Type
|
CUSTOM
|
Details
|
The organic layer was separated
|
Type
|
WASH
|
Details
|
the aqueous phase washed once more with dichloromethane (200 ml)
|
Type
|
DRY_WITH_MATERIAL
|
Details
|
The combined organic layers were dried (K2CO3)
|
Type
|
CUSTOM
|
Details
|
evaporated in vacuo
|
Type
|
CUSTOM
|
Details
|
The resultant residue was chromatographed on silica gel
|
Type
|
CUSTOM
|
Details
|
to afford an orange oil
|
Type
|
CUSTOM
|
Details
|
The oil crystallised
|
Type
|
CUSTOM
|
Details
|
the resultant solid was triturated with petrol (60/80)
|
Name
|
|
Type
|
product
|
Smiles
|
CN1CCN(CC1)C=1C=C(C=CC1)[N+](=O)[O-]
|
Type | Value | Analysis |
---|---|---|
AMOUNT: MASS | 5.64 g | |
YIELD: CALCULATEDPERCENTYIELD | 50.3% |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |